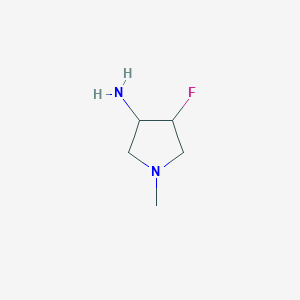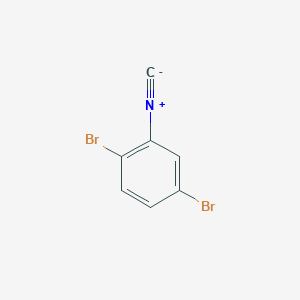
2,5-Dibromophenylisocyanide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dibromophenylisocyanide is an organic compound with the molecular formula C7H3Br2N It is characterized by the presence of two bromine atoms attached to a phenyl ring and an isocyanide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibromophenylisocyanide typically involves the bromination of phenylisocyanide. One common method includes the reaction of phenylisocyanide with bromine in the presence of a suitable solvent such as acetic acid. The reaction conditions often require careful control of temperature and the addition rate of bromine to ensure selective bromination at the 2 and 5 positions on the phenyl ring.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for the addition of reagents and control of reaction parameters is common in industrial settings.
化学反応の分析
Types of Reactions
2,5-Dibromophenylisocyanide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with aryl boronic acids to form biaryl compounds.
Oxidation and Reduction: The isocyanide group can undergo oxidation or reduction under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Coupling Reactions: Palladium catalysts are often used in coupling reactions, with bases such as potassium carbonate or sodium hydroxide to facilitate the reaction.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used to modify the isocyanide group.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted phenylisocyanides can be formed.
Coupling Products: Biaryl compounds are the major products of coupling reactions.
Oxidation/Reduction Products: Oxidation can lead to the formation of isocyanates, while reduction can yield amines.
科学的研究の応用
2,5-Dibromophenylisocyanide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
作用機序
The mechanism of action of 2,5-Dibromophenylisocyanide involves its interaction with various molecular targets. The isocyanide group is known for its ability to coordinate with metal ions, making it useful in catalysis and coordination chemistry. The bromine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules.
類似化合物との比較
Similar Compounds
2,4-Dibromophenylisocyanide: Similar structure but with bromine atoms at the 2 and 4 positions.
2,5-Dibromopyridine: Contains a pyridine ring instead of a phenyl ring.
2,5-Dibromoaniline: Has an amino group instead of an isocyanide group.
Uniqueness
2,5-Dibromophenylisocyanide is unique due to the presence of both bromine atoms and an isocyanide group on the same aromatic ring. This combination imparts distinct chemical properties, making it a versatile compound in various synthetic and research applications.
特性
分子式 |
C7H3Br2N |
|---|---|
分子量 |
260.91 g/mol |
IUPAC名 |
1,4-dibromo-2-isocyanobenzene |
InChI |
InChI=1S/C7H3Br2N/c1-10-7-4-5(8)2-3-6(7)9/h2-4H |
InChIキー |
CCBGBEIEUNZOTH-UHFFFAOYSA-N |
正規SMILES |
[C-]#[N+]C1=C(C=CC(=C1)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


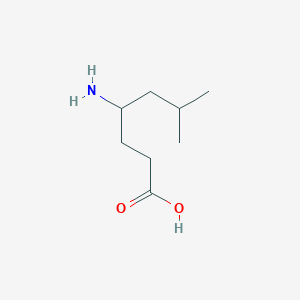

![[1-(Oxan-4-yl)pyrrolidin-2-yl]methanamine](/img/structure/B13615868.png)
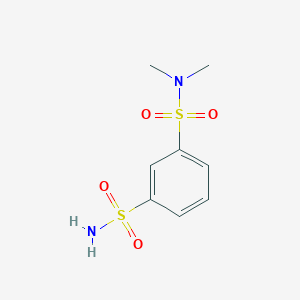


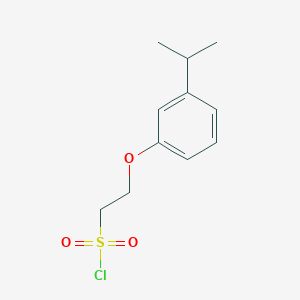
![Rac-(1s,3s)-3-[(3-fluorophenyl)methyl]-3-hydroxycyclobutane-1-carboxylicacid,trans](/img/structure/B13615889.png)

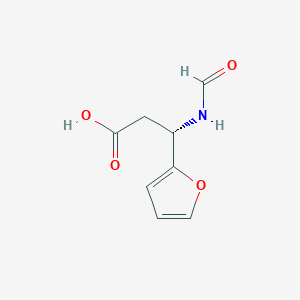
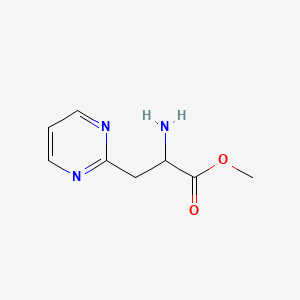
![3-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.2.0]hexane-2-carboxylic acid](/img/structure/B13615927.png)
![(3R)-3-(4-ethylphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13615928.png)
